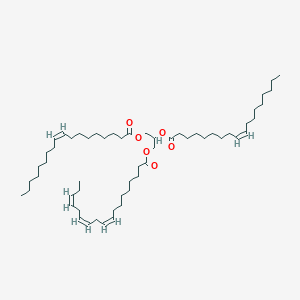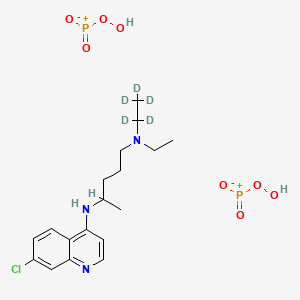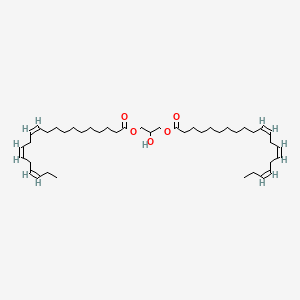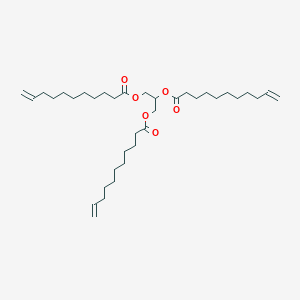![molecular formula C22H27BrN2O B3026153 N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide CAS No. 117994-23-7](/img/structure/B3026153.png)
N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Descripción general
Descripción
para-Bromofentanilo: es un fármaco analgésico opioide que es un análogo del fentanilo. Se ha vendido como una droga de diseño y se identificó por primera vez en Pensilvania, EE. UU., en marzo de 2020 . El compuesto es conocido por sus potentes efectos sedantes y analgésicos, similares a los del propio fentanilo .
Aplicaciones Científicas De Investigación
Química: El para-bromofentanilo se utiliza como un estándar de referencia analítico en química forense y toxicología. Ayuda en la identificación y cuantificación de análogos del fentanilo en diversas muestras .
Biología y medicina: El compuesto tiene actividad antinociceptiva, por lo que es útil en la investigación del manejo del dolor. Es estructuralmente similar a los opioides conocidos y se estudia por sus efectos en el receptor opioide Mu .
Industria: En la industria farmacéutica, el para-bromofentanilo se utiliza para desarrollar nuevos analgésicos opioides con propiedades mejoradas, como mayor potencia y menores efectos secundarios .
Mecanismo De Acción
El para-bromofentanilo ejerce sus efectos uniéndose al receptor opioide Mu en el sistema nervioso central. Esta unión conduce a la activación del receptor, lo que resulta en potentes efectos analgésicos y sedantes. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la adenilato ciclasa, la reducción de los niveles de AMPc y la apertura de los canales de potasio, lo que lleva a la hiperpolarización de las neuronas y la disminución de la liberación de neurotransmisores .
Análisis Bioquímico
Biochemical Properties
p-Bromofentanyl, like other fentanyl analogues, interacts with the opioid receptors in the body . These receptors are proteins that bind opioids and other pain relieving substances. The nature of these interactions involves the compound binding to the receptor, which triggers a biochemical reaction resulting in pain relief .
Cellular Effects
p-Bromofentanyl affects various types of cells, primarily nerve cells, by influencing cell signaling pathways . It impacts gene expression and cellular metabolism, leading to changes in the function of these cells .
Molecular Mechanism
The molecular mechanism of action of p-Bromofentanyl involves binding interactions with biomolecules, specifically opioid receptors . This binding can lead to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of p-Bromofentanyl can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .
Dosage Effects in Animal Models
The effects of p-Bromofentanyl can vary with different dosages in animal models . High doses can lead to toxic or adverse effects .
Metabolic Pathways
p-Bromofentanyl is involved in metabolic pathways that include interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
p-Bromofentanyl is transported and distributed within cells and tissues .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del para-bromofentanilo implica el uso de acoplamiento de Heck, una reacción de acoplamiento cruzado catalizada por paladio. Este método es eficiente para funcionalizar el fentanilo para investigaciones de química medicinal . La síntesis comienza con materiales de partida disponibles comercialmente e implica el acoplamiento de acrilatos con bromo-fentanilo utilizando acetato de paladio (Pd(OAc)2) y 1,2-bis(difenilfosfino)etano (dppe) como catalizadores .
Métodos de producción industrial:
Análisis De Reacciones Químicas
Tipos de reacciones: El para-bromofentanilo sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.
Reducción: Las reacciones de reducción pueden modificar el átomo de bromo u otros grupos funcionales en la molécula.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean típicamente.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados del para-bromofentanilo con diferentes grupos funcionales que reemplazan al átomo de bromo .
Comparación Con Compuestos Similares
Compuestos similares:
- Fentanilo
- Fluorofentanilo
- Clorofentanilo
- Otros análogos del fentanilo
Comparación: El para-bromofentanilo es único debido a la presencia de un átomo de bromo en su estructura, que puede influir en sus propiedades farmacocinéticas y farmacodinámicas. En comparación con otros análogos del fentanilo, el para-bromofentanilo puede tener diferentes afinidades de unión y potencias en el receptor opioide Mu, lo que lleva a variaciones en sus efectos analgésicos y sedantes .
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQWNZEVFXSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801036971 | |
| Record name | p-Bromofentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117994-23-7 | |
| Record name | p-Bromofentanyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117994237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bromofentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801036971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-BROMOFENTANYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5YML8X2JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)
![9Z-octadecenoic acid 1,1'-[1-[[(1-oxododecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026072.png)
![[2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026073.png)





![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)
![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)
![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)
